Desoxymetasone
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(9R,16R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1 |
InChI Key |
VWVSBHGCDBMOOT-OKPPOTDYSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2(C1C(=O)CO)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Desoxymetasone
Mechanism of Action at the Molecular Level
The anti-inflammatory activity of Desoxymetasone at the molecular level is a multi-step process that begins with its binding to specific intracellular receptors and culminates in the altered transcription of target genes. drugbank.compatsnap.com
As a corticosteroid, the primary molecular target of this compound is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. nih.govnih.gov In its inactive state, the GR resides predominantly in the cytoplasm, as part of a large multi-protein complex that includes heat shock proteins (hsp90, hsp70) and immunophilins. nih.govuconn.edu Upon entering the cell, this compound binds to the ligand-binding domain of the GR. nih.gov This binding event triggers a conformational change in the receptor, causing the dissociation of the associated chaperone proteins. patsnap.comnih.gov This unmasking of the receptor is a critical activation step.
Once activated, the this compound-receptor complex translocates from the cytoplasm into the cell nucleus. drugbank.compatsnap.com This nuclear import is an active process, facilitated by nuclear localization signals within the receptor's structure. nih.govnih.gov The complex moves through the nuclear pore complex (NPC), a large structure that regulates the passage of molecules into and out of the nucleus. nih.gov The efficient transport of the GR heterocomplex is dependent on its interaction with various proteins, including importins and components of the nuclear pore itself, such as Nup62. uconn.edunih.gov The nuclear translocation of the GR is a pivotal step, as it allows the complex to access the cell's genetic material. nih.gov
Inside the nucleus, the this compound-receptor complex acts as a transcription factor. patsnap.com It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comnih.gov The binding of the GR homodimer to these GREs can either activate or repress gene transcription. eurekaselect.com The specific DNA sequence of the GRE can influence the receptor's conformation, contributing to gene-specific transcriptional effects. nih.gov This interaction is dynamic, with the receptor binding and dissociating from the GREs in a matter of seconds. nih.gov
By binding to GREs, the this compound-receptor complex directly regulates the transcription rate of glucocorticoid-responsive genes. nih.gov This regulation leads to an increase (trans-activation) or decrease (trans-repression) in the synthesis of specific messenger RNA (mRNA). eurekaselect.comnih.gov A key anti-inflammatory action of glucocorticoids is the induction of genes coding for anti-inflammatory proteins. drugbank.com For instance, the complex upregulates the synthesis of annexin (B1180172) I (also known as lipocortin), a protein that plays a crucial role in inhibiting the inflammatory cascade. drugbank.comdroracle.ai Conversely, it can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as AP-1 and NF-κB, which are major drivers of inflammatory gene expression. eurekaselect.comnih.gov This modulation of protein synthesis is the ultimate basis for this compound's therapeutic effects.
| Molecular Interaction Summary | Description | Key Proteins/Elements Involved |
| Receptor Binding | This compound binds to the cytoplasmic Glucocorticoid Receptor (GR), causing a conformational change and activation. drugbank.compatsnap.com | Glucocorticoid Receptor (GR), Heat Shock Proteins (hsp90, hsp70) nih.gov |
| Nuclear Translocation | The activated this compound-GR complex moves from the cytoplasm into the nucleus. patsnap.comnih.gov | Importins, Nup62, Dynein Motors uconn.edunih.govresearchgate.net |
| DNA Interaction | The complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs). patsnap.comnih.gov | Glucocorticoid Response Elements (GREs) eurekaselect.com |
| Gene Regulation | Binding to GREs alters the transcription of target genes, increasing anti-inflammatory protein synthesis and decreasing pro-inflammatory protein synthesis. drugbank.comnih.gov | Annexin I (Lipocortin), AP-1, NF-κB drugbank.comeurekaselect.com |
Downstream Cellular Signaling Pathways Modulated by this compound
The genomic actions of this compound trigger changes in key cellular signaling pathways, most notably those involved in the production of inflammatory mediators.
A central mechanism of this compound's anti-inflammatory effect is its potent inhibition of the arachidonic acid cascade. drugbank.compatsnap.com This is achieved primarily through the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (e.g., annexin I). drugbank.comdroracle.ai
Phospholipase A2 is the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. drugbank.comnih.gov Arachidonic acid is a critical precursor for the synthesis of a wide range of potent pro-inflammatory mediators known as eicosanoids. patsnap.comyoutube.com By upregulating the synthesis of annexin I, this compound effectively inhibits PLA2 activity, thereby blocking the release of arachidonic acid. drugbank.comdroracle.ai This action halts the downstream production of:
Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway, they contribute to vasodilation, edema, and pain. researchgate.netyoutube.com
Leukotrienes: Produced via the lipoxygenase (LOX) pathway, they are potent chemoattractants for inflammatory cells and mediate bronchoconstriction. researchgate.netyoutube.com
By cutting off the supply of the common precursor, arachidonic acid, this compound broadly suppresses the synthesis of these powerful inflammatory molecules. drugbank.comresearchgate.net
| Arachidonic Acid Pathway Modulation | Effect of this compound | Mechanism |
| Phospholipase A2 (PLA2) | Inhibited | Induction of Annexin I (Lipocortin), which inhibits PLA2 activity. drugbank.comdroracle.ai |
| Arachidonic Acid | Release from membrane phospholipids is blocked. | Consequence of PLA2 inhibition. drugbank.comresearchgate.net |
| Prostaglandins | Synthesis is suppressed. | Downstream effect of arachidonic acid blockade. researchgate.netyoutube.com |
| Leukotrienes | Synthesis is suppressed. | Downstream effect of arachidonic acid blockade. researchgate.netyoutube.com |
Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-23, IL-1β, IL-6, TNF-α, IFN-γ)
A cornerstone of desoximetasone's anti-inflammatory activity is its ability to suppress the expression of numerous pro-inflammatory cytokines. patsnap.com This modulation occurs primarily through the GR-mediated transrepression of transcription factors like NF-κB and AP-1, which are pivotal in the inflammatory cascade. By inhibiting these pathways, desoximetasone (B1670307) effectively downregulates the synthesis of key cytokines involved in skin inflammation.
Research has demonstrated that desoximetasone significantly inhibits the expression of several critical inflammatory cytokines. medchemexpress.com In a mouse model of psoriasis-like dermatitis, topical application of desoximetasone led to the inhibition of interleukin-23 (IL-23), interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). medchemexpress.com
IL-23: This cytokine is a key driver of the Th17 cell pathway, which is central to the pathogenesis of psoriasis and other autoimmune diseases. nih.govactasdermo.org By inhibiting IL-23, desoximetasone helps to suppress the expansion and activity of pathogenic Th17 cells. medchemexpress.comnih.gov
IL-1β and IL-6: These are potent pro-inflammatory cytokines that contribute to the systemic inflammatory response and are involved in a wide range of inflammatory diseases. patsnap.com Glucocorticoids are known to inhibit the production of IL-1β and IL-6. patsnap.comnih.govnih.gov Desoximetasone's inhibitory effect on these cytokines helps to reduce local and systemic inflammation. medchemexpress.com
TNF-α: As a major inflammatory cytokine, TNF-α plays a critical role in the pathogenesis of numerous inflammatory conditions. patsnap.comrheumatology.org Desoximetasone, like other corticosteroids, suppresses TNF-α production, thereby reducing the recruitment of immune cells and diminishing the inflammatory response. patsnap.compatsnap.comnih.gov
IFN-γ: This cytokine is a hallmark of Th1-mediated inflammation. Desoximetasone's ability to inhibit IFN-γ expression contributes to its broad immunosuppressive effects. medchemexpress.com
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Cytokine | Primary Role in Inflammation | Effect of this compound | Reference |
|---|---|---|---|
| IL-23 | Drives Th17 cell differentiation and maintenance. nih.govactasdermo.org | Inhibited medchemexpress.com | medchemexpress.com |
| IL-1β | Potent pro-inflammatory mediator; involved in fever and apoptosis. patsnap.combiorxiv.org | Inhibited medchemexpress.com | medchemexpress.com |
| IL-6 | Mediates acute phase response and immune reactions. patsnap.comnih.gov | Inhibited medchemexpress.com | medchemexpress.com |
| TNF-α | Central regulator of inflammation; induces cytokine production and cell adhesion. patsnap.comrheumatology.org | Inhibited medchemexpress.com | medchemexpress.com |
| IFN-γ | Key cytokine of Th1 response; activates macrophages. | Inhibited medchemexpress.com | medchemexpress.com |
Influence on Cell Proliferation and Differentiation Pathways
Desoximetasone exerts significant influence over cellular proliferation and differentiation, which is particularly relevant in hyperproliferative skin disorders like psoriasis. patsnap.comresearchgate.net The antimitotic (anti-proliferative) effect of corticosteroids is a key component of their therapeutic action in such conditions. nih.gov
Desoximetasone inhibits the hyperproliferation of keratinocytes, a characteristic feature of psoriatic lesions. patsnap.com By normalizing the rate of skin cell turnover, it helps to reduce the epidermal thickening (acanthosis) and scaling associated with psoriasis. patsnap.com This action is mediated through the glucocorticoid receptor, leading to the regulation of genes that control the cell cycle. nih.gov For instance, studies on other glucocorticoids like dexamethasone (B1670325) have shown they can suppress cell proliferation by inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway and reducing the expression of cyclin D1, a key regulator of cell cycle progression at the G1 phase. nih.gov
Furthermore, glucocorticoids can influence cell differentiation pathways. In the context of mesenchymal stromal cells, dexamethasone has been shown to promote osteogenic, adipogenic, and chondrogenic differentiation. stemcell.comresearchgate.net It can induce osteogenic differentiation by inhibiting the expression of SOX9 while concurrently upregulating PPARG, a key regulator of adipogenesis. nih.govmdpi.com This dual influence highlights the complexity of corticosteroid effects on cell fate decisions, which are dependent on the cellular context and the presence of other signaling molecules. researchgate.netmdpi.com
Crosstalk with Other Nuclear Receptors and Signaling Cascades
The molecular mechanism of desoximetasone extends beyond the direct transactivation and transrepression of genes via the glucocorticoid receptor. Its effects are integrated into the broader network of cellular signaling through crosstalk with other nuclear receptors and signaling cascades. drugbank.com
Upon binding desoximetasone, the activated GR complex can interact with other transcription factors, such as NF-κB and AP-1, leading to mutual repression and contributing to the anti-inflammatory effect. drugbank.com Beyond this, research indicates that desoximetasone is a substrate for cytochrome P450 3A4 and can interact with other nuclear receptors. medchemexpress.com For example, desoximetasone has been shown to activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances. medchemexpress.com
Corticosteroids also engage in crosstalk with critical intracellular signaling cascades. Glucocorticoids can interfere with the T-cell receptor (TCR) signaling pathway at a post-receptor stage, inhibiting the production of inositol (B14025) phosphates and the subsequent increase in intracellular calcium, which are early and essential steps in T-cell activation. nih.gov Additionally, as mentioned previously, glucocorticoids can inhibit the RAS/RAF/MEK/ERK pathway, a central signaling route that controls cell growth and proliferation. nih.govpharmacytimes.com Dexamethasone has also been shown to influence the adenylyl cyclase (AC) signaling cascade, which is crucial for regulating metabolism and cardiac function. nih.gov This extensive crosstalk allows corticosteroids like desoximetasone to exert pleiotropic effects on immune function, inflammation, and cell growth. patsnap.comncats.io
Comparative Molecular Mechanisms with Related Corticosteroids
The clinical efficacy and potency of topical corticosteroids are determined by their molecular structure, which influences their receptor affinity, percutaneous absorption, and intrinsic activity. ijdvl.comdermnetnz.org Desoximetasone is classified as a super-potent (Class I) topical corticosteroid, similar to clobetasol (B30939) propionate (B1217596). ijdvl.com
The potency of corticosteroids is often enhanced through chemical modifications like halogenation (fluorination) and esterification. ijdvl.com Desoximetasone is a fluorinated corticosteroid. researchgate.net Fluorination at specific positions on the steroid molecule, such as the C6 or C9 atoms, generally increases its anti-inflammatory potency. ijdvl.com
When compared to other corticosteroids:
Betamethasone (B1666872): Betamethasone and its esters (e.g., betamethasone dipropionate, betamethasone valerate) are also potent corticosteroids. medicinenet.comdrugbank.com Like desoximetasone, betamethasone acts as a GR agonist with potent anti-inflammatory properties. drugbank.com Structural differences, such as the methylation at the C16 position in betamethasone, influence its glucocorticoid versus mineralocorticoid activity. drugbank.com Clinical comparisons have shown that 0.25% desoximetasone cream is more effective than 1% hydrocortisone (B1673445) and has efficacy comparable to or greater than 0.1% betamethasone valerate (B167501) in treating eczema. nih.gov
Clobetasol Propionate: Clobetasol propionate is another super-potent (Class I) topical corticosteroid. Both desoximetasone and clobetasol are highly effective for severe, recalcitrant dermatoses. Their high potency is attributed to high lipophilicity and strong binding affinity to the glucocorticoid receptor, leading to robust modulation of gene expression.
Hydrocortisone: As a low-potency (Class VII) corticosteroid, hydrocortisone has significantly less anti-inflammatory activity compared to desoximetasone. ijdvl.comnih.gov This difference is due to lower receptor affinity and less efficient modulation of inflammatory pathways.
The choice of corticosteroid often involves balancing potency with the potential for adverse effects. While highly potent agents like desoximetasone offer greater efficacy for severe conditions, they also carry a higher risk of local and systemic side effects with prolonged use. nih.govaafp.org
Table 2: Comparative Profile of Select Topical Corticosteroids
| Compound | Potency Class | Key Structural Features | Relative Anti-inflammatory Activity | Reference |
|---|---|---|---|---|
| Desoximetasone | Super-potent (Class I) | Fluorinated at C9, methylated at C16. | High | ijdvl.com |
| Clobetasol Propionate | Super-potent (Class I) | Fluorinated and chlorinated. | High | ijdvl.com |
| Betamethasone Dipropionate | High-potent (Class II) | Fluorinated, 16β-methyl group. drugbank.com | High | ijdvl.comdrugbank.com |
| Hydrocortisone | Low-potency (Class VII) | Natural, non-halogenated steroid. | Low | ijdvl.comnih.gov |
Structure Activity Relationship Sar Studies of Desoxymetasone
Computational Approaches to SAR Elucidation
Computational methods, often referred to as in silico studies, have become indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR). oncodesign-services.comnih.gov These approaches allow for the prediction of a molecule's biological activity based on its chemical structure, providing valuable insights that guide the synthesis and testing of new compounds. oncodesign-services.com For corticosteroids like desoxymetasone, computational studies primarily focus on understanding the interactions with its biological target, the glucocorticoid receptor (GR), and predicting its absorption and distribution.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of these computational approaches. longdom.org QSAR studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. longdom.orgnih.gov This is achieved by analyzing parameters such as molecular weight, lipophilicity (logP), and electronic properties, as well as the presence of specific structural features like hydrogen bond donors and acceptors. longdom.org For this compound, which is a derivative of dexamethasone (B1670325), insights can be drawn from computational analyses of related glucocorticoids. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and its receptor at an atomic level. nih.gov Docking studies predict the preferred binding orientation and affinity of a molecule to a target protein. nih.gov For instance, studies on the structurally similar dexamethasone have shown a strong binding affinity to the glucocorticoid receptor, with specific amino acid residues like ASN564, THR739, GLN642, and ARG611 being crucial for hydrogen bonding interactions. nih.gov It is highly probable that this compound engages with the GR in a similar manner, given their structural similarities. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time, assessing the stability of the interaction. um.ac.ir For example, MD simulations of dexamethasone complexed with the glucocorticoid receptor have demonstrated the stability of this binding, which is essential for its biological function. um.ac.ir
Another application of computational modeling for this compound involves predicting its permeation through the skin. In silico models of the skin, which include layers like the stratum corneum, epidermis, and dermis, have been used to simulate the absorption of this compound from different formulations. nih.gov These simulations have shown a good correlation with experimental data, aiding in the optimization of topical delivery systems. nih.gov
Research Findings from Computational Studies
While specific computational SAR studies exclusively focused on a broad range of this compound analogs are not extensively documented in publicly available literature, valuable data can be extracted from in silico models comparing its formulations and from studies on its parent compound, dexamethasone.
One study utilized an in silico skin permeation model to compare cream and ointment formulations of this compound. The results from the simulation closely matched the experimental data, validating the predictive power of the computational model.
| Formulation | Skin Layer | Simulated Permeation (µg/mg) | Experimental Permeation (µg/mg) |
|---|---|---|---|
| Cream | Epidermis | 5.09 × 10⁻¹ | 5.00 × 10⁻¹ |
| Cream | Dermis | 1.79 × 10⁻² | 2.00 × 10⁻² |
| Ointment | Epidermis | 6.97 × 10⁻¹ | 7.00 × 10⁻¹ |
Furthermore, computational docking studies on dexamethasone, a close structural analog of this compound, provide insights into the binding affinity with the glucocorticoid receptor. These studies calculate a docking score and binding energy, which are indicative of the stability of the ligand-receptor complex.
| Ligand | Receptor | Docking Score | Binding Free Energy (kcal/mol) |
|---|---|---|---|
| Dexamethasone | Glucocorticoid Receptor | -14.7 | -147.48 |
These computational findings, both in predicting skin permeation and in modeling receptor binding, are crucial for the rational design of new derivatives with potentially improved therapeutic profiles. They underscore the importance of in silico methods in modern medicinal chemistry for understanding and predicting the SAR of complex molecules like this compound.
Preclinical Pharmacokinetics and Pharmacodynamics Non Clinical Focus
In Vitro Cellular Uptake and Intracellular Distribution
The mechanism of action for Desoxymetasone at the cellular level begins with its passive diffusion across the cell membrane to enter the cytoplasm. nih.gov As a potent glucocorticoid, its primary mode of action involves binding to specific intracellular glucocorticoid receptors. patsnap.compermegear.com These receptors are part of the steroid receptor superfamily. patsnap.com
Upon binding, the this compound-receptor complex undergoes a conformational change. This activated complex then translocates into the cell nucleus. patsnap.com Within the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.com This interaction modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the suppression of inflammatory mediators. permegear.com This process ultimately results in the anti-inflammatory and immunosuppressive effects characteristic of corticosteroids. patsnap.com Studies on the related glucocorticoid, dexamethasone (B1670325), in rat astrocyte primary cultures have shown that its presence can increase the intracellular content of the anti-inflammatory protein lipocortin-1 (annexin-1) and alter its cellular localization, suggesting that these proteins may function in multiple cellular compartments. nih.gov
Metabolic Pathways in Cellular and Animal Models
Upon systemic absorption, topically applied corticosteroids like this compound are handled through pharmacokinetic pathways that are similar to systemically administered corticosteroids. The primary site of metabolism for corticosteroids is the liver. nih.govdrugbank.com
Role of Cytochrome P450 Enzymes (e.g., CYP3A4)
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of drugs. patsnap.com Research has identified this compound as a substrate for the CYP3A4 enzyme. patsnap.com Human keratinocytes and murine skin express various CYP enzymes, including CYP3A4, which can participate in the local metabolism of topically applied drugs. patsnap.comdrugbank.com Inhibiting CYP3A4 metabolism in the epidermis has been shown to enhance and prolong the therapeutic effect of this compound in animal models of psoriasis, indicating the significance of this enzyme in the drug's local biotransformation and clearance. patsnap.com Studies on another glucocorticoid, mometasone (B142194) furoate, in rat liver microsomes also identified CYP3A as the major enzyme responsible for its metabolism. clinpgx.org
Identification of Preclinical Metabolites
Specific preclinical metabolites of this compound in animal models are not extensively detailed in the available literature. However, the metabolic pathways for corticosteroids are generally well-understood. For instance, studies involving other corticosteroids provide insight into likely metabolic transformations. In vitro incubation of a different potent glucocorticoid (mometasone furoate) with rat liver subcellular fractions showed that it was rapidly and extensively metabolized, primarily through 6β-hydroxylation. clinpgx.org Similarly, in vitro studies with liver slices from rats, mice, and dogs for another corticosteroid, SCH 32088, also identified the 6β-hydroxy metabolite as the dominant product. fda.gov Given that corticosteroids undergo similar pharmacokinetic pathways, it is plausible that 6β-hydroxylation is a key metabolic route for this compound in preclinical animal models.
Excretion Pathways in Animal Models
Following metabolism, this compound and its metabolites are excreted from the body. The primary route of excretion is via the kidneys into the urine, with some excretion also occurring through the bile into the feces. nih.govdrugbank.com
A pharmacokinetic study using radiolabeled this compound provided specific data on its excretion. After subcutaneous injection in rats, the elimination half-life was determined to be 15 ± 2 hours for urinary excretion and 17 ± 2 hours for fecal excretion between the third and fifth day of the trial. nih.gov Another study in men, which can provide an indication of general corticosteroid excretion patterns, showed a total excretion of 5.2% ± 2.9% of the tagged this compound dose within 24 hours of topical application under occlusion, with 4.1% ± 2.3% found in the urine and 1.1% ± 0.6% in the feces. nih.gov
| Excretion Parameter | Finding | Species | Citation |
| Urinary Excretion Half-life | 15 ± 2 hours | Rat | nih.gov |
| Fecal Excretion Half-life | 17 ± 2 hours | Rat | nih.gov |
| Total Excretion (24h, topical) | 5.2% ± 2.9% | Human | nih.gov |
| In Urine | 4.1% ± 2.3% | Human | nih.gov |
| In Feces | 1.1% ± 0.6% | Human | nih.gov |
Table 1: Excretion data for this compound from preclinical and clinical studies.
Pharmacodynamic Endpoints in Cellular and Animal Systems
The pharmacodynamic effects of this compound are primarily its anti-inflammatory, anti-pruritic, and vasoconstrictive actions. patsnap.com Various laboratory methods in animal systems are used to compare and predict the potency and clinical efficacy of topical corticosteroids. nih.gov
Anti-inflammatory Effects in Granuloma Models
Granuloma formation models are standard preclinical assays for evaluating the anti-inflammatory activity of corticosteroids. In the cotton pellet-induced granuloma assay in rats, subcutaneously administered this compound was found to be five times less potent than dexamethasone in inhibiting granuloma formation. nih.gov However, when applied locally by impregnating the cotton pellets before implantation, this compound was six times as potent as hydrocortisone (B1673445) and 3.5 times as potent as prednisolone (B192156), but four times less potent than dexamethasone. nih.gov In another granuloma model in rats (granuloma pouch), this compound inhibited granuloma formation twice as effectively as prednisolone and seven times as effectively as hydrocortisone. nih.gov
| Granuloma Model | Administration | Comparison | Potency of this compound | Citation |
| Cotton Pellet | Subcutaneous (rat) | vs. Dexamethasone | 5 times less potent | nih.gov |
| Cotton Pellet | Local (rat) | vs. Hydrocortisone | 6 times more potent | nih.gov |
| Cotton Pellet | Local (rat) | vs. Prednisolone | 3.5 times more potent | nih.gov |
| Cotton Pellet | Local (rat) | vs. Dexamethasone | 4 times less potent | nih.gov |
| Granuloma Pouch | Local (rat) | vs. Hydrocortisone | 7 times more potent | nih.gov |
| Granuloma Pouch | Local (rat) | vs. Prednisolone | 2 times more potent | nih.gov |
Table 2: Comparative anti-inflammatory potency of this compound in animal granuloma models.
Anti-proliferative Activity in Cell Lines
A key mechanism of action for this compound in treating hyperproliferative skin disorders like psoriasis is its ability to inhibit the excessive growth of skin cells. patsnap.com The anti-proliferative effects of corticosteroids are a critical aspect of their therapeutic efficacy.
Research has demonstrated that topical corticosteroids can reduce the growth of human keratinocyte cell lines, such as HaCaT, in a dose-dependent manner. nih.gov While studies specifically detailing this compound's activity are limited, the effects of other corticosteroids on these cell lines provide insight into the expected anti-proliferative profile. For instance, studies on HaCaT cells have shown that various corticosteroids can arrest the cell cycle, primarily in the G2 or S phase, and induce apoptosis. nih.gov this compound is recognized for its ability to inhibit the hyperproliferation of keratinocytes, thereby helping to normalize skin cell turnover and reduce the scaling and thickening characteristic of psoriatic lesions. patsnap.com
The anti-proliferative properties are linked to the halogenation of the corticosteroid molecule. ijdvl.com This structural feature is thought to enhance the compound's effects, making it suitable for targeted therapy in conditions marked by excessive cell growth. ijdvl.com
Table 1: Effects of Topical Corticosteroids on HaCaT Keratinocyte Cell Line
| Corticosteroid | Concentration | Effect | Cell Cycle Arrest Phase |
| Betamethasone (B1666872) dipropionate | 10⁻⁴M | Most anti-proliferative | G2-phase |
| Desonide | 10⁻⁴M | Anti-proliferative | G2-phase |
| Betamethasone valerate (B167501) | 10⁻⁴M | Anti-proliferative | G2-phase |
| Hydrocortisone base | 10⁻⁴M | Cytotoxic effect | G2-phase |
| Clobetasol (B30939) propionate (B1217596) | 10⁻⁴M | Anti-proliferative | S-phase |
| Hydrocortisone butyrate | 10⁻⁴M | Least anti-proliferative | G2-phase |
Note: This table is based on a comparative study of various topical corticosteroids and is presented to illustrate the general anti-proliferative effects of this drug class on keratinocytes. Data for this compound was not specifically available in the cited study. nih.gov
Immunosuppressive Effects in Preclinical Models
The immunosuppressive properties of corticosteroids are fundamental to their therapeutic action, allowing them to control inflammatory skin conditions. mhmedical.comdermnetnz.org These effects are achieved by suppressing the production of inflammatory mediators and interfering with the function of various immune cells. patsnap.commhmedical.com
In preclinical settings, corticosteroids have been shown to inhibit the migration of leukocytes to sites of inflammation and interfere with the function of endothelial cells, granulocytes, mast cells, and fibroblasts. mhmedical.com They can cause a depletion of mast cells in the skin and inhibit the chemotaxis of neutrophils. mhmedical.com Furthermore, corticosteroids are known to reduce T-cell proliferation and can induce their apoptosis, partly by inhibiting the T-cell growth factor interleukin-2 (B1167480) (IL-2). mhmedical.comwikipedia.org
Animal models are instrumental in understanding these immunosuppressive effects. For example, studies in mice have been developed to investigate the impact of corticosteroid-induced immunosuppression, particularly in the context of secondary infections. nih.gov In rabbit models, the administration of dexamethasone, another potent corticosteroid, resulted in significant changes in lymphocyte populations. A marked reduction in CD4+CD8+ thymocytes was observed, and the proliferative capacity of lymphocytes in peripheral blood and spleen was diminished. nih.gov These models help to characterize the systemic immunosuppressive potential of this class of drugs. nih.govnih.gov
While specific preclinical models detailing the immunosuppressive effects of this compound are not extensively documented in the available literature, the well-established mechanisms of the broader corticosteroid class provide a strong indication of its activity. wikipedia.orgnih.gov The general mechanism involves the inhibition of the transcription factor NF-κB, which is crucial for the synthesis of many pro-inflammatory cytokines. wikipedia.org This action effectively blunts the immune response. wikipedia.org
Table 2: Immunosuppressive Effects of Corticosteroids in Preclinical Models
| Animal Model | Corticosteroid | Observed Effects | Reference |
| Rabbit | Dexamethasone | Decreased absolute numbers of all lymphocyte subsets in peripheral blood. Marked reduction in CD4+CD8+ thymocytes. Lowered proliferative capacity of lymphocytes in peripheral blood and spleen. | nih.gov |
| Mouse | Cortisone Acetate | Immunosuppression associated with increased morbidity and mortality in a model of influenza-associated pulmonary aspergillosis. | nih.gov |
| Mouse (EAE model) | General Glucocorticoids | Glucocorticoid receptor in peripheral T cells is required for immunosuppressive effects. | nih.gov |
Advanced Preclinical Research Models and Methodologies
In Vitro Cellular and Tissue Culture Models
In vitro models are foundational in the preclinical assessment of Desoxymetasone, offering controlled environments to dissect its molecular and cellular effects. These systems range from simple cell line-based assays to more complex organotypic cultures that mimic the architecture of human tissues.
The primary mechanism of action for this compound, like other corticosteroids, involves its interaction with intracellular glucocorticoid receptors (GR). patsnap.comselleckchem.com Cell line-based assays are instrumental in characterizing this interaction and its downstream consequences on gene expression.
Receptor Binding: Competitive binding assays using various cell lines are employed to determine the affinity of this compound for the glucocorticoid receptor. nih.gov For instance, studies on the human leukemia cell line K562 have successfully identified and characterized glucocorticoid binding sites using radiolabeled Dexamethasone (B1670325), a structurally related corticosteroid. nih.gov Such assays typically involve incubating cytosol prepared from the cell line with a radiolabeled glucocorticoid in the presence and absence of unlabeled this compound to determine its binding affinity (Kd). nih.gov
Gene Expression: Upon binding to the GR, the this compound-receptor complex translocates to the nucleus and modulates the transcription of target genes. patsnap.com Reporter gene assays are a common tool to study this transactivation or transrepression activity. researcher.life These assays utilize cell lines transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase). mdpi.com The level of reporter gene expression upon treatment with this compound provides a quantitative measure of its ability to activate the GR signaling pathway. Furthermore, modern transcriptomic analyses, such as microarray or RNA-sequencing, can be performed on cell lines like HeLa or MM.1S treated with corticosteroids to reveal the global changes in gene expression, identifying key upregulated and downregulated genes involved in inflammatory and immune responses. cellsignal.comnih.gov
| Cell Line | Assay Type | Purpose | Key Findings (Illustrative for Corticosteroids) |
| K562 (Human Leukemia) | Competitive Binding Assay | Determine binding affinity to Glucocorticoid Receptor (GR) | Identification of a single class of high-affinity binding sites for glucocorticoids. nih.gov |
| HeLa (Human Cervical Cancer) | Western Blot, Gene Expression Analysis | Investigate GR activation and downstream signaling | Dexamethasone treatment leads to GR phosphorylation and nuclear translocation, activating target genes. cellsignal.com |
| MM.1S (Human Myeloma) | Single-cell RNA-seq | Analyze heterogeneity of gene expression response | Dexamethasone induces significant, yet heterogeneous, transcriptional changes in a cell population. nih.gov |
Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant system compared to immortalized cell lines. These models are valuable for conducting mechanistic studies on this compound's effects on specific cell types. For example, primary cultures of adult rat hepatocytes have been used to study the effects of Dexamethasone, demonstrating its role in enhancing cell longevity and maintaining cellular morphology. nih.gov In the context of dermatology, primary human keratinocytes and fibroblasts can be cultured to investigate the direct effects of this compound on skin cell proliferation, differentiation, and the production of inflammatory mediators.
To bridge the gap between two-dimensional cell cultures and in vivo conditions, three-dimensional (3-D) organotypic and explant culture systems are utilized. These models better replicate the complex architecture and cell-cell interactions of human tissues.
Organotypic Models: For dermatological applications, reconstituted human epidermis (RHE) models are particularly relevant. These models consist of human-derived keratinocytes cultured at an air-liquid interface to form a stratified, differentiated epidermis. By treating these cultures with a cocktail of pro-inflammatory cytokines like TNFα, IL-17A, and IL-22, a psoriasis-like phenotype can be induced. nih.gov These "psoriasis-in-a-dish" models can then be treated with topical formulations of this compound to evaluate its efficacy in reversing the disease-like changes, such as epidermal hyperproliferation and the secretion of inflammatory markers. nih.gov
Explant Cultures: Human skin explant cultures involve using sections of viable human skin maintained in a culture system. reading.ac.uk This model preserves the natural structure of the epidermis and dermis, including resident immune cells. Ex vivo permeation studies using Franz Diffusion Cells with human cadaver skin have been employed to compare the deposition of this compound from different topical formulations, such as creams and ointments. mdpi.compermegear.com These studies have shown that this compound tends to deposit more in the lipophilic epidermis than the hydrophilic dermis, a key finding for understanding its local bioavailability. mdpi.com
In Vivo Animal Models for Mechanistic Investigation
In vivo animal models are indispensable for understanding the complex pharmacological and physiological effects of this compound within a living organism. nih.gov These models allow for the assessment of the drug's efficacy in the context of a whole biological system, including the interplay between different cell types and tissues.
Rodent models are the most commonly used systems for in vivo pharmacological studies of corticosteroids.
Mouse Models: A key model for evaluating the anti-psoriatic effects of this compound involves the topical application of imiquimod on the skin of mice, typically BALB/c strain. nih.gov This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and epidermal thickening. The efficacy of Desoximetasone (B1670307) formulations is then assessed by their ability to ameliorate these clinical and pathological features. nih.govlarvol.com For instance, a study demonstrated that a 0.05% Desoximetasone formulation could effectively restore the skin barrier disruption induced by imiquimod. nih.gov Other studies have utilized SENCAR mice to investigate the anti-inflammatory and anti-tumorigenic properties of glucocorticoids. researcher.life
Rat Models: While specific studies on this compound in rat models are less common, models developed for other glucocorticoids are highly relevant. For example, the collagen-induced arthritis model in Lewis rats is a valuable tool for quantifying disease progression and the effects of anti-inflammatory drugs like Dexamethasone. nih.gov Additionally, chronic low-dose administration of Dexamethasone in Wistar rats serves as a model to study insulin resistance, a known side effect of systemic corticosteroid use. nih.gov FDA documentation also indicates that this compound has been shown to be teratogenic in rats when administered via dermal routes. fda.gov
| Animal Model | Strain | Induced Pathology | Application for this compound Research |
| Mouse | BALB/c | Imiquimod-induced psoriasis-like skin inflammation | Assessment of anti-inflammatory and anti-psoriatic efficacy of topical formulations. nih.gov |
| Mouse | SENCAR | Carcinogen/tumor promoter-induced skin inflammation | Investigation of anti-inflammatory and anti-tumorigenic effects. researcher.life |
| Rat | Lewis | Collagen-induced arthritis | Pharmacokinetic and pharmacodynamic studies of anti-inflammatory effects (as a representative corticosteroid model). nih.gov |
| Rat | Wistar | Dexamethasone-induced insulin resistance | Mechanistic studies of metabolic effects (as a representative corticosteroid model). nih.gov |
A crucial aspect of in vivo studies is the assessment of molecular biomarkers in tissues to provide objective measures of drug activity and to elucidate the underlying mechanisms. Following treatment with this compound in animal models, tissue samples (e.g., skin biopsies) are collected for analysis.
In the imiquimod-induced psoriasis mouse model, the expression of key inflammatory cytokines can be quantified in skin tissue. Research has focused on measuring the levels of proteins such as Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), Interleukin-22 (IL-22), Interleukin-23 (IL-23), and Tumor Necrosis Factor-alpha (TNF-α) to demonstrate the anti-inflammatory effect of Desoximetasone at a molecular level. nih.gov Additionally, immunohistochemical staining can be used to assess the expression and localization of specific proteins within the tissue, such as Cytochrome P450 enzymes involved in the local metabolism of Desoximetasone in the skin. nih.govnih.gov These biomarker analyses provide quantitative data that correlate the macroscopic pharmacological response with molecular changes in the target tissue.
Ex Vivo Permeation Studies in Biological Tissues (e.g., Skin)
Ex vivo permeation studies are crucial in dermatological research for evaluating the penetration of active pharmaceutical ingredients through the skin in a controlled laboratory setting that closely mimics in vivo conditions. These studies typically utilize excised human or animal skin mounted on diffusion cells, such as Franz diffusion cells, to measure the rate and extent of drug absorption through the different skin layers. nih.govwisdomlib.org
For this compound, ex vivo studies using human cadaver skin have been instrumental in comparing the performance of different formulations, such as creams and ointments. These experiments provide quantitative data on the amount of drug that permeates through the skin over time and the concentration of the drug deposited within the epidermis and dermis. nih.govresearchgate.netnih.gov
Detailed Research Findings
A significant comparative study evaluated the permeation profiles of this compound from both a cream and an ointment formulation over a 36-hour period using full-thickness human cadaver skin. nih.gov The skin samples were mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment where the formulation was applied. nih.gov
The findings indicated that while the cumulative amount of this compound that permeated through the skin was comparable for both the cream and ointment by the end of the 36-hour study, there were notable differences in the initial permeation rates and lag times. researchgate.netnih.govresearchgate.net The cream formulation generally exhibited a higher release rate compared to the ointment. nih.gov Specifically, a significant difference in the amount of this compound that permeated through the skin was observed at earlier time points when comparing the two formulations. researchgate.netnih.govresearchgate.net
Furthermore, the study quantified the deposition of this compound within the different layers of the skin after 36 hours. For the cream formulation, the concentration in the epidermis was found to be (0.5 ± 0.1) µg/mg, and in the dermis, it was (0.02 ± 0.003) µg/mg. nih.govresearchgate.net The ointment formulation resulted in a higher epidermal deposition of (0.7 ± 0.2) µg/mg, while the dermal deposition was the same as the cream at (0.02 ± 0.003) µg/mg. nih.govresearchgate.net
Another study investigating a niosomal gel formulation of this compound also utilized ex vivo human cadaver skin to determine permeation. mdpi.com Over a 24-hour period, the permeated amount of this compound from the niosomal gel was 9.75 ± 0.44 µg/cm². mdpi.com A drug retention study showed that the skin retained 30.88 ng/mg of this compound from this formulation. mdpi.com
The methodologies for these studies involve sectioning cryopreserved human cadaver skin, mounting it onto diffusion cells, and filling the receptor compartment with a phosphate-buffered saline (PBS) solution at pH 7.4. nih.govresearchgate.net Samples are collected from the receptor compartment at various time intervals to measure the amount of permeated drug, typically using high-performance liquid chromatography (HPLC). researchgate.netmdpi.com
Data Tables
Table 1: Cumulative Permeation of this compound Through Human Cadaver Skin (36-Hour Study)
| Time (Hours) | Cream Formulation (µg/cm²) | Ointment Formulation (µg/cm²) |
| 0 | 0.00 | 0.00 |
| 4 | ~0.02 | ~0.01 |
| 8 | ~0.05 | ~0.03 |
| 12 | ~0.08 | ~0.06 |
| 24 | ~0.15 | ~0.14 |
| 36 | ~0.22 | ~0.21 |
| Data is estimated from graphical representations in the source material and is presented as mean ± standard deviation (n=5). The permeation area was 0.64 cm². nih.govresearchgate.net |
Table 2: this compound Deposition in Human Cadaver Skin Layers (After 36 Hours)
| Formulation | Epidermis (µg/mg) | Dermis (µg/mg) |
| Cream | 0.5 ± 0.1 | 0.02 ± 0.003 |
| Ointment | 0.7 ± 0.2 | 0.02 ± 0.003 |
| Data is represented as the amount of this compound (µg) per weight of the skin layer (mg) (n=5). nih.govresearchgate.net |
Table 3: Permeation and Retention of this compound from a Niosomal Gel (24-Hour Study)
| Parameter | Value |
| Cumulative Amount Permeated | 9.75 ± 0.44 µg/cm² |
| Drug Retained in Skin | 30.88 ng/mg |
| This study was conducted on dermatomed human cadaver skin using Franz Diffusion Cells. mdpi.com |
Analytical Methodologies for Desoxymetasone Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are indispensable for separating Desoxymetasone from impurities and formulation excipients, allowing for precise quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, stands as a primary technique for the estimation of this compound in bulk drug and various formulations like creams. researchgate.netsemanticscholar.orgjddtonline.info These methods are valued for their simplicity, precision, accuracy, and reproducibility. jddtonline.info A key objective in developing HPLC methods is to create a stability-indicating assay that can separate the active ingredient from any potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. tandfonline.comresearchgate.net
The development of an RP-HPLC method often involves optimizing several parameters to achieve effective separation. semanticscholar.orgjddtonline.info A common setup utilizes a C18 column, which is a non-polar stationary phase. researchgate.netjddtonline.inforesearchgate.net The mobile phase typically consists of a mixture of an aqueous component (like water with an acid such as orthophosphoric acid to adjust the pH) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netsepscience.com The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to ensure the separation of all components. jddtonline.infosepscience.com Detection is commonly performed using a UV detector, with 240 nm being a frequently cited wavelength for this compound analysis. researchgate.nettandfonline.comresearchgate.netsepscience.com
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and reproducible. researchgate.netsemanticscholar.orgjddtonline.info For instance, one validated method demonstrated linearity with a correlation coefficient (r²) of 0.9989. semanticscholar.orgjddtonline.info
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Cosmosil (250mm x 4.6mm, 5µm) jddtonline.info | C18 (75mm x 4.6mm, 3.5µm) tandfonline.comresearchgate.net |
| Mobile Phase | Methanol:Water (20:80 v/v) with 0.1% orthophosphoric acid (pH 3) jddtonline.info | Water:Methanol:Acetic Acid (35:65:0.1, v/v/v) tandfonline.com |
| Flow Rate | 1.0 mL/min jddtonline.info | 1.0 mL/min tandfonline.com |
| Detection | UV at 240 nm jddtonline.info | UV at 240 nm tandfonline.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective hyphenated technique used for the quantitative analysis of this compound, particularly in biological matrices like plasma. fda.govnih.gov This method combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry, making it an ideal tool for pharmacokinetic studies and for identifying metabolites. fda.govnih.gov
In a typical LC-MS/MS application, after administration, plasma samples are collected and processed. fda.gov This often involves an extraction step, such as solid-phase extraction, to isolate the drug from plasma components. fda.govdocumentsdelivered.com A deuterated internal standard, like this compound-D5, may be used to ensure accuracy during sample preparation and analysis. fda.gov The extracted sample is then injected into the LC system, where this compound is separated from other substances. fda.govdocumentsdelivered.com The eluent from the LC column is then introduced into the mass spectrometer.
The mass spectrometer is often operated in a specific acquisition mode, such as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity for quantifying low levels of the drug. nih.gov This technique has been successfully used to determine this compound concentrations in human plasma, demonstrating its suitability for bioanalytical applications. fda.gov For example, a validated HPLC-MS/MS method was employed to determine this compound in plasma samples, meeting the criteria of the FDA Bioanalytical Method Validation Guidance. fda.gov In some studies involving related corticosteroids like Dexamethasone (B1670325), this compound has been used as an internal standard, highlighting its suitability for such analytical roles. documentsdelivered.comresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of steroids. restek.com However, for many corticosteroids, including compounds structurally similar to this compound, direct analysis by GC can be challenging due to their thermal lability and high molecular weight. restek.comgla.ac.uk Therefore, a derivatization step is often required to convert the analytes into more volatile and thermally stable forms suitable for gas-phase analysis. restek.comgla.ac.uk
While specific GC methods for this compound are less commonly reported than HPLC methods, the general principles for steroid analysis apply. vcu.edu This involves extracting the steroid and then reacting it with a derivatizing agent. gla.ac.uk For instance, in the analysis of other corticosteroids, derivatives like oximes and trimethylsilyl (B98337) (TMS) ethers are prepared to improve chromatographic behavior. gla.ac.uk
The analysis is typically performed on a capillary GC column with a stationary phase capable of withstanding high temperatures, such as 100% dimethylpolysiloxane. restek.com High temperatures are necessary to elute the high-molecular-weight steroid derivatives in a reasonable time with good peak shape. restek.com The GC-MS system, operating in either full scan or selected ion monitoring (SIM) mode, provides both identification and quantification of the analytes. vcu.edu The technique has been applied to the analysis of various steroids in biological fluids and for monitoring drug use. restek.comvcu.edu
Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic techniques are fundamental for confirming the identity and elucidating the chemical structure of this compound and its related substances. tandfonline.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and structural characterization of this compound. tandfonline.comresearchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. scispace.com The resulting FTIR spectrum is a unique molecular "fingerprint" that can be used to confirm the identity of the compound by comparing it to a reference spectrum. scispace.com
FTIR analysis has been used in conjunction with other techniques to identify and characterize degradation products of this compound. tandfonline.comresearchgate.net By analyzing the changes in the spectral bands (e.g., shifts in peak position or changes in intensity), researchers can deduce the structural modifications that have occurred. For corticosteroids in general, characteristic absorption bands include those for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching vibrations. researchgate.net This information is crucial for understanding the stability of the drug and for ensuring the quality of the pharmaceutical product. tandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H/C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous elucidation of molecular structures. nih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to provide detailed information about the carbon-hydrogen framework of this compound. tandfonline.comresearchgate.net
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. nih.gov ¹³C NMR spectroscopy provides information on the different types of carbon atoms present. nih.gov Together, these one-dimensional techniques, often supplemented by two-dimensional NMR experiments (like HSQC), allow for the complete assignment of all proton and carbon signals in the structure of this compound. nih.gov
This level of detailed structural information is invaluable when identifying unknown impurities or degradation products. tandfonline.comresearchgate.net In studies of this compound, NMR spectral analysis, alongside LC-MS and FTIR, was used to identify a major degradant formed during stability studies, which is essential for the pharmaceutical development of drug products. tandfonline.comresearchgate.net The ability of NMR to provide a wealth of structural information without destroying the sample makes it a cornerstone of chemical analysis in pharmaceutical research. nih.gov
Method Validation in Research Contexts (Linearity, Accuracy, Precision, Robustness)
The validation of analytical methods is a critical aspect of this compound research, ensuring the reliability and accuracy of experimental data. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). The primary analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
A typical RP-HPLC method for this compound analysis utilizes a C18 column. nih.govresearchgate.net The mobile phase commonly consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, like orthophosphoric acid solution, delivered in an isocratic or gradient elution mode. nih.gov Detection is frequently carried out at a wavelength of 240 nm or 254 nm. nih.govresearchgate.net
Linearity: The linearity of an analytical method establishes the relationship between the concentration of the analyte and the analytical signal. For this compound, RP-HPLC methods have demonstrated excellent linearity over a range of concentrations. In one study, a linear relationship was observed from 0.02 µg/mL to 400 µg/mL with a correlation coefficient (R²) of 0.9998. nih.gov Another investigation reported a correlation coefficient of 0.9989. researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is measured. For this compound, accuracy studies have shown high recovery rates, indicating the method's capability to provide accurate measurements.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Studies on this compound have reported low RSD values for both intra-day and inter-day precision, signifying a high degree of precision.
Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For RP-HPLC methods for this compound, robustness is evaluated by introducing small changes in parameters such as mobile phase composition, pH, and flow rate.
The following table summarizes the validation parameters from a representative RP-HPLC method for this compound analysis.
| Parameter | Result |
| Linearity Range | 0.02 - 400 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL |
Data derived from a study on the comparative evaluation of Desoximetasone (B1670307) cream and ointment formulations. nih.gov
Detection in Complex Biological Matrices for Research Applications
The detection and quantification of this compound in complex biological matrices are essential for pharmacokinetic and dermal absorption studies. These matrices include plasma, skin, and other tissues. The analytical methods employed must be sensitive and selective enough to measure the low concentrations of the drug typically present in these samples.
Plasma: For the determination of this compound in human plasma, a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method has been utilized. fda.gov This method involves a solid-phase or supported liquid extraction to isolate the drug from the plasma matrix, followed by analysis using a reversed-phase HPLC system coupled with a mass spectrometer. The use of a deuterated internal standard, such as Desoximetasone-D5, is common to ensure accuracy and precision. fda.gov
Skin Tissue: In dermal drug delivery research, quantifying the amount of this compound that has penetrated the different layers of the skin (epidermis and dermis) is of significant interest. One approach involves separating the epidermal and dermal layers of ex vivo human cadaver skin after a permeation study. The this compound is then extracted from these separated skin layers using a solvent like 100% methanol. nih.gov The resulting extract is then analyzed by a validated HPLC-UV method. nih.gov Research has shown that a significantly higher amount of this compound is found in the epidermis compared to the dermis following topical application. nih.govresearchgate.net
Other Biological Fluids: While specific studies on this compound in other biological fluids are limited, its use as an internal standard in the analysis of other corticosteroids, such as Dexamethasone in bovine milk, provides insights into its analytical behavior. researchgate.net In such studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity, which are crucial for analyzing trace levels of drugs in complex matrices like milk. researchgate.net The sample preparation for these analyses typically involves protein precipitation followed by solid-phase extraction to clean up the sample before injection into the LC-MS/MS system. researchgate.net
The following table provides an overview of methodologies used for the detection of this compound in different biological matrices.
| Biological Matrix | Sample Preparation | Analytical Method | Key Findings | Reference |
| Human Plasma | Solid-phase/Supported Liquid Extraction | HPLC-MS/MS | A validated method for pharmacokinetic studies. | fda.gov |
| Human Cadaver Skin (Epidermis and Dermis) | Solvent Extraction (100% Methanol) | HPLC-UV | Higher deposition in the epidermis compared to the dermis. | nih.govresearchgate.net |
| Bovine Milk | Protein Precipitation, Solid-Phase Extraction | LC-MS/MS | Used as an internal standard for Dexamethasone analysis. | researchgate.net |
Computational and Theoretical Studies of Desoxymetasone
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary pharmacological target for desoxymetasone is the glucocorticoid receptor (GR), a nuclear receptor that regulates gene transcription. drugbank.com Upon binding, the drug-receptor complex translocates to the nucleus and modulates the expression of genes involved in inflammation. drugbank.com
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, research on analogous glucocorticoids, such as dexamethasone (B1670325), provides a clear blueprint for how these interactions are studied. Docking simulations predict the binding affinity and orientation of the ligand within the GR's ligand-binding domain. For instance, studies on dexamethasone docking with the GR identify key amino acid residues responsible for stable binding, such as Gln642, Arg611, and Asn564, which form hydrogen bonds with the ligand. nih.gov These computational analyses reveal that the binding energy and specific interactions within the receptor's active site are crucial for agonistic activity. nih.govum.ac.ir Such studies allow researchers to understand how the molecular structure of a corticosteroid relates to its potency and ability to activate the receptor. rcsb.org Given the structural similarities, it is predicted that this compound engages with the GR in a similar fashion, fitting snugly into the same binding pocket as cortisol and dexamethasone. rcsb.org
Molecular Dynamics Simulations for Conformational Analysis
MD simulations performed on the dexamethasone-GR complex have been used to assess the stability of the docked pose. nih.govum.ac.ir By calculating metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time (e.g., 50 to 100 ns), researchers can confirm that the ligand remains stably bound within the active site. nih.govum.ac.ir These simulations show that the binding of the glucocorticoid induces a specific conformational state in the receptor, which is essential for its subsequent interaction with DNA and other co-regulator proteins. um.ac.ir Although proteins are dynamic entities, MD studies on similar complexes have demonstrated that the ligand can remain extremely stable, even as parts of the receptor exhibit flexibility. nih.gov These computational experiments are invaluable for confirming the binding modes predicted by docking and for revealing the dynamic nature of the drug's mechanism of action at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the key physicochemical properties and structural features that govern the desired effect, which can then be used to predict the activity of new or untested compounds.
For anti-inflammatory agents, QSAR models have been developed to predict activity based on a variety of molecular descriptors. nih.govmdpi.com These models often reveal that properties such as hydrophobicity, molecular shape, and the presence of specific functional groups (like halogens) are prominent in determining anti-inflammatory or analgesic effects. nih.gov
While specific QSAR models developed exclusively for this compound are not prominent in the literature, the principles are directly applicable. A QSAR study on a series of corticosteroids could correlate structural descriptors (e.g., logP, polar surface area, electronic properties) with their anti-inflammatory potency. Such a model could be used to:
Predict the potency of newly designed steroid analogues.
Optimize existing structures to enhance activity.
Screen virtual libraries of compounds to identify potential new leads.
The development of robust QSAR models relies on high-quality, consistent data and rigorous validation to ensure their predictive power. nih.govmdpi.com
In Silico Prediction of Permeation and Release Kinetics
The effectiveness of a topical corticosteroid like this compound is highly dependent on its release from the vehicle (e.g., cream or ointment) and its subsequent permeation through the skin barrier. In silico modeling has become a powerful tool for predicting these kinetics, helping to optimize formulation design and ensure bioequivalence.
Recent studies have utilized computational models to compare the performance of different this compound formulations. mdpi.comnih.gov A novel approach integrated virtual in vitro release testing (IVRT) and in vitro permeation testing (IVPT) data to build and validate mechanistic models that simulate drug release and skin absorption. mdpi.comresearchgate.net These models account for key physicochemical properties of this compound (e.g., molecular weight, logP, pKa) and formulation characteristics. nih.gov
One comparative study of 0.25% desoximetasone (B1670307) cream and ointment formulations found significant differences in their release and permeation profiles. mdpi.comnih.gov Although the cumulative amount of drug permeated at the end of a 36-hour study was comparable, there was a notable difference in the initial lag time, with the cream showing a shorter lag. nih.govresearchgate.net The computational model was able to successfully simulate these experimental results, showing a good fit between predicted and measured data for drug deposition in both the epidermis and dermis. mdpi.com
The table below summarizes the comparison between the in silico simulated values and the experimental data for this compound deposition in different skin layers from a cream formulation. mdpi.com
| Skin Layer | Simulated Value (µg/mg) | Experimental Value (µg/mg) |
|---|---|---|
| Epidermis | 0.509 | 0.500 |
| Dermis | 0.0179 | 0.0200 |
These validated in silico models are valuable for streamlining drug development by reducing the need for extensive experimental testing. mdpi.com
Multi-scale Modeling for Biological System Integration
Multi-scale modeling bridges computational models across different biological scales—from molecular interactions to tissue-level responses and whole-body pharmacokinetics—to create a holistic understanding of a drug's behavior. mdpi.com This approach is particularly useful for topical drugs like this compound, where formulation properties, skin physiology, and systemic absorption are all interconnected.
A key application of multi-scale modeling for this compound is the integration of mechanistic skin permeation models with Physiologically Based Pharmacokinetic (PBPK) models. mdpi.comnih.gov PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on its physicochemical properties and the physiological characteristics of the patient population. frontiersin.orgnih.gov
For this compound, researchers have developed dermal PBPK models using platforms like the Simcyp Simulator. frontiersin.org These models incorporate a multi-phase, multi-layer (MPML) description of the skin, which explicitly models the stratum corneum, viable epidermis, and dermis. mdpi.comfrontiersin.org By using in vitro permeation data to calibrate the model, it becomes possible to simulate the in vivo pharmacokinetic profile of this compound following topical application. frontiersin.orgnih.gov This integrated approach allows for the prediction of a "safe space" for formulation parameters (like solubility and viscosity), within which changes to the formulation are not expected to affect its bioequivalence. frontiersin.org This use of multi-scale modeling accelerates the development of generic topical products and helps in optimizing drug delivery for maximum therapeutic effect. nih.govresearchgate.net
Emerging Research and Advanced Delivery Systems for Desoxymetasone
Investigation of Novel Carrier Systems for Research Applications
The efficacy of topical treatments is often limited by the barrier properties of the stratum corneum, which can impede drug penetration to the lower skin layers. permegear.com To overcome this challenge, research has focused on developing sophisticated carrier systems that can enhance the delivery of desoxymetasone. These advanced formulations are being studied to improve drug solubility, increase residence time in the skin, and provide controlled release, thereby maximizing therapeutic potential in research settings. permegear.comnih.gov
Niosomes, which are vesicular systems composed of non-ionic surfactants, have emerged as a promising platform for the topical delivery of drugs like this compound. nih.govwalshmedicalmedia.com These amphiphilic carriers can encapsulate both hydrophobic and hydrophilic compounds, enhance drug penetration into the skin, and act as a reservoir for controlled and sustained release. nih.govwisdomlib.org By increasing the residence time of the drug in the stratum corneum and epidermis, niosomes can improve skin deposition while potentially reducing systemic absorption. nih.gov
Research has been directed at developing this compound-loaded niosomes and incorporating them into gel formulations for preclinical assessment. permegear.comnih.gov Studies have shown that these niosomal gels can achieve a controlled release profile. For instance, one study found that the amount of this compound that permeated through the skin from a niosomal gel after 24 hours was 9.75 ± 0.44 µg/cm², compared to 24.22 ± 4.29 µg/cm² from a reference gel, indicating a slower, more sustained release. nih.gov Crucially, drug retention studies demonstrated that the niosomal gel led to a higher amount of this compound being retained within the skin (30.88 ng/mg) compared to the reference product (26.01 ng/mg). nih.govresearchgate.net This enhanced deposition highlights the potential of niosomes to effectively target skin tissues. nih.gov The development process for these formulations is systematic, often employing Quality by Design (QbD) principles to identify critical material attributes and process parameters that impact the final product's characteristics. permegear.comnih.gov
Table 1: Preclinical Research Findings for Niosomal this compound Gel
| Parameter | Niosomal this compound Gel | Reference Gel | Finding |
| Drug Permeation (24h) | 9.75 ± 0.44 µg/cm² | 24.22 ± 4.29 µg/cm² | Demonstrates a slower, controlled release profile for the niosomal formulation. nih.gov |
| Drug Retention in Skin | 30.88 ng/mg | 26.01 ng/mg | Shows significantly higher drug deposition within the skin for the niosomal gel. nih.govresearchgate.net |
| Release Kinetics | Diffusion-controlled (Higuchi model) | - | The release is governed by a Fickian diffusion mechanism. permegear.com |
| Stability | Stable at room (20-25°C) and accelerated (40°C) temperatures | - | The niosomal dispersion and resulting topical gel show good stability. permegear.com |
Emulgels represent another innovative approach for the topical delivery of hydrophobic drugs like this compound. nih.govresearchgate.net This system combines the properties of an emulsion and a gel, offering advantages such as being greaseless, easily spreadable, and having a pleasant appearance. nih.govamb-wellness.com An emulgel can entrap water-insoluble drugs within a gel base, which can enhance stability, drug loading capacity, and provide controlled release. nih.govamb-wellness.com
One area of research has focused on developing an Aloe vera-based emulgel for this compound delivery. nih.govnih.gov Aloe vera is used as a gelling agent that can remain in contact with the skin for a prolonged period, facilitating a controlled release. nih.gov In a study developing several formulations, an optimized version (DE3) containing 1% w/w Carbopol 934 and 10% w/w propylene (B89431) glycol showed promising results in controlled release studies. nih.govnih.gov This formulation exhibited a drug permeation of 95.40 ± 1.6% over a seven-hour period in an in vitro test using a Franz diffusion cell. nih.govnih.gov The release kinetics of this compound from this emulgel were found to fit the Korsmeyer-Peppas model, which suggests a controlled release mechanism. nih.govnih.gov The physicochemical properties and enhanced permeation from the Aloe vera emulgel underscore its potential suitability for the effective topical delivery of this compound in research applications. nih.gov
Table 2: Research Findings for an Optimized Desoximetasone (B1670307) Emulgel Formulation (DE3)
| Parameter | Result | Significance in Controlled Release Studies |
| Drug Content | 94.64% ± 0.29 | High and consistent drug loading in the formulation. nih.govnih.gov |
| Globule Size | 10.34 µm ± 0.9 | Relates to the physical characteristics of the emulsion phase. nih.govnih.gov |
| pH | 5.8 - 6.8 | Within a range suitable for topical application. nih.govnih.gov |
| In Vitro Permeation (7h) | 95.40 ± 1.6% | Demonstrates efficient drug release and permeation from the emulgel base. nih.govnih.gov |
| Release Kinetics Model | Korsmeyer-Peppas | Indicates a controlled drug release mechanism from the polymer matrix. nih.govnih.gov |
Modulation of Cellular Signaling Pathways for Targeted Research
The anti-inflammatory effects of glucocorticoids are known to be mediated through their interaction with various cellular signaling pathways. nih.gov While the specific interactions of this compound are a subject of ongoing research, studies on other glucocorticoids, particularly dexamethasone (B1670325), provide a framework for targeted investigation. Deregulation of signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways is a hallmark of many inflammatory conditions. nih.govkoreascience.kr
Research into related compounds suggests that a potential mechanism of action for glucocorticoids involves the inhibition of these key inflammatory pathways. nih.gov For example, dexamethasone has been shown to inhibit the MAPK p38 pathway, which is involved in regulating the stability of mRNAs for proinflammatory mediators. nih.govnih.gov This inhibition is achieved by inducing the expression of MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that deactivates MAPK p38. nih.govnih.gov Similarly, the NF-κB signaling pathway, which is critical for inducing the expression of inflammation-related genes, is another target. frontiersin.org Dexamethasone has been found to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the migration of NF-κB to the nucleus. nih.gov Understanding how this compound may differentially modulate these or other pathways could lead to more targeted research applications.
Future Prospects in this compound Research and Development
The future of this compound research is aimed at enhancing its application profile through the development of more sophisticated and targeted systems. A primary goal in topical glucocorticoid development is to design molecules and formulations that possess high anti-inflammatory activity while being rapidly metabolized in the skin. nih.gov This would maximize local effects and minimize potential side effects. nih.gov
Advanced delivery systems are at the forefront of this research. The novel findings from niosomal and emulgel formulations, which demonstrate the potential for controlled release and higher skin retention, require further investigation to confirm their full potential. permegear.com Future studies will likely focus on optimizing these carrier systems to further reduce dosing frequency and improve patient compliance in potential clinical scenarios. permegear.com Moreover, continued exploration into the molecular mechanisms, such as the precise effects of this compound on MAPK, NF-κB, and other cellular signaling pathways, will be crucial. pharmacytimes.commdpi.com This deeper biological understanding, combined with innovations in pharmaceutical sciences, will be essential for advancing the next generation of topical therapies. pharmacytimes.com
Q & A
Q. What methodological approaches are optimal for characterizing the physicochemical properties of Desoxymetasone?
To systematically determine properties like LogP, boiling point, and density, researchers should employ:
- High-Performance Liquid Chromatography (HPLC) for LogP measurement (partition coefficient between octanol/water) .
- Differential Scanning Calorimetry (DSC) to analyze melting points and thermal stability.
- X-ray Crystallography for molecular structure confirmation.
- Gas Chromatography-Mass Spectrometry (GC-MS) for volatility and purity assessment.
Key Physicochemical Data for this compound (from experimental studies):
| Parameter | Value |
|---|---|
| LogP | 2.757 |
| Boiling Point | 527.1°C at 760 mmHg |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.563 |
| Source: Experimental properties from peer-reviewed studies . |
Q. How should researchers design in vitro studies to assess the anti-inflammatory activity of this compound?
- Cell Line Selection : Use primary macrophages or immortalized lines (e.g., RAW 264.7) to model inflammatory responses.
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify IC₅₀ values.
- Controls : Include dexamethasone (positive control) and vehicle-only (negative control).
- Endpoint Metrics : Measure cytokines (e.g., IL-6, TNF-α) via ELISA and NF-κB activation via luciferase assays. Reference: Methodological frameworks for experimental design .
Q. What analytical techniques ensure purity and stability of this compound in experimental formulations?
- Stability-Indicating HPLC : Monitor degradation products under stress conditions (heat, light, pH variations).
- Nuclear Magnetic Resonance (NMR) : Verify structural integrity post-synthesis.
- Karl Fischer Titration : Quantify water content in hygroscopic samples.
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities of this compound across receptor assays?
- Systematic Review : Aggregate data from studies using consistent receptor subtypes (e.g., glucocorticoid receptor vs. mineralocorticoid receptor).
- Meta-Analysis : Adjust for variables like assay temperature, ligand concentration, and buffer composition.
- Statistical Harmonization : Apply mixed-effects models to account for inter-lab variability .
Q. How can computational models be integrated with experimental data to elucidate this compound’s metabolic pathways?
- In Silico Tools : Use CYP450 docking simulations (e.g., AutoDock Vina) to predict primary metabolites.
- In Vitro Validation : Incubate this compound with human liver microsomes and analyze metabolites via LC-MS/MS.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate LogP (2.757) and solubility data to predict tissue distribution .
Q. What experimental designs address cross-species variability in this compound’s pharmacokinetics?
- Comparative Studies : Administer identical doses to rodent (rat/mouse) and non-rodent (rabbit) models.
- Sampling Protocol : Collect plasma at multiple timepoints (0–24 hrs) for LC-MS quantification.
- Allometric Scaling : Adjust for metabolic rate differences using body surface area normalization .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Retrosynthetic Analysis : Identify key intermediates (e.g., 1,2-Dihydro this compound, CAS 432-54-2) .
- Green Chemistry Metrics : Evaluate solvent choice (e.g., ethanol vs. dichloromethane) and catalyst efficiency.
- Process Analytical Technology (PAT) : Use real-time FTIR monitoring to track reaction progression.
Q. What methodologies assess this compound’s stability under varying storage conditions?
- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months).
- Forced Degradation Studies : Expose samples to UV light, oxidative (H₂O₂), and acidic/alkaline conditions.
- Statistical Shelf-Life Estimation : Apply Arrhenius equation to predict long-term stability .
Q. How do structural modifications of this compound analogs (e.g., Flugestone) impact glucocorticoid activity?
- Comparative SAR Studies : Synthesize analogs with substitutions at C9 (fluoro) or C16 (hydroxy).
- Transcriptional Assays : Measure GRE (glucocorticoid response element) activation in reporter cell lines.
- Molecular Dynamics Simulations : Analyze receptor-ligand binding energy and conformational stability .
Q. What meta-analytic frameworks reconcile conflicting efficacy data from preclinical studies of this compound?
- PRISMA Guidelines : Systematically screen studies for inclusion/exclusion criteria (e.g., dosing regimen, outcome measures).
- Subgroup Analysis : Stratify by model type (e.g., adjuvant-induced arthritis vs. LPS-driven inflammation).
- Publication Bias Correction : Use funnel plots and Egger’s regression to assess missing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
